2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide
Description
Properties
Molecular Formula |
C12H15N3OS |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C12H15N3OS/c1-7(2)6-14-11(16)8-3-4-9-10(5-8)17-12(13)15-9/h3-5,7H,6H2,1-2H3,(H2,13,15)(H,14,16) |
InChI Key |
DDQHODWOSIUWAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)N=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Core Benzothiazole Formation
The foundational approach involves constructing the benzo[d]thiazole scaffold via cyclization of substituted anilines. As demonstrated in, methyl 4-aminobenzoate undergoes thiocyanation using potassium thiocyanate (KSCN) and bromine in glacial acetic acid (Scheme 1). Key steps include:
- Thiocyanation : KSCN introduces the SCN group at the para position relative to the amino group.
- Cyclization : Bromine facilitates intramolecular cyclization, forming the thiazole ring.
- Ester Retention : The methyl ester at position 6 remains intact, enabling downstream functionalization.
Reaction conditions:
Ester Hydrolysis and Amide Formation
The methyl ester is hydrolyzed to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH (80°C, 4 h). Subsequent activation via mixed anhydride (ClCO₂Et, Et₃N) or carbodiimide coupling (EDC/HOBt) facilitates amidation with isobutylamine (Scheme 2).
Optimization Note :
- Coupling Agents : HATU/DIPEA in DMF achieves >90% conversion at 0°C → RT.
- Steric Mitigation : Slow addition of isobutylamine minimizes side reactions (e.g., oligomerization).
Direct Thiourea Cyclocondensation
Hantzsch-Thiourea Hybrid Approach
A one-pot method merges Hantzsch thiazole synthesis with thiourea intermediates. Starting from 4-nitrobenzoic acid:
- Esterification : MeOH/H₂SO₄ yields methyl 4-nitrobenzoate.
- Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) or SnCl₂ in HCl produces methyl 4-aminobenzoate.
- Thiourea Coupling : Reaction with isobutyl isocyanate generates the thiourea precursor.
- Cyclization : Bromine in CHCl₃ induces cyclization, forming the benzothiazole core (Scheme 3).
Key Data :
Solid-Phase Parallel Synthesis
Resin-Bound Intermediate Strategy
Adapting methods from, Wang resin-functionalized 4-aminobenzoic acid undergoes sequential:
- Esterification : DIC/HOBt coupling to resin.
- Thiocyanation : KSCN/Br₂ in DMF, 24 h.
- Cleavage and Amidation : TFA cleavage followed by HATU-mediated coupling with isobutylamine.
Advantages :
- Scalability : 50–100 mmol scale with 65–70% overall yield.
- Automation : Compatible with high-throughput screening.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity | Scalability |
|---|---|---|---|---|
| Cyclization-Amidation | Cyclization → Hydrolysis → Amidation | 62–68 | >98% | Industrial |
| Thiourea Cyclocondensation | Thiourea formation → Cyclization | 55–60 | 92–95% | Lab-scale |
| Solid-Phase Synthesis | Resin coupling → Cleavage | 65–70 | >95% | Medium-scale |
Critical Observations :
- Cyclization-Amidation offers the highest purity but requires stringent temperature control.
- Solid-Phase Synthesis reduces purification steps but incurs higher resin costs.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups, leading to the formation of various substituted derivatives. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as histone deacetylases and kinases, which play crucial roles in cell cycle regulation and apoptosis. By inhibiting these enzymes, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogs
| Compound Name | Substituent at 6-Carboxamide | 2-Position Substituent | Key Structural Differences vs. Target Compound |
|---|---|---|---|
| 2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide | Isobutyl | Amino | Reference compound |
| 2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]-... (22) | 3-(Pyridin-2-ylamino)propyl | Acetamido | Pyridine ring enhances π-π interactions; longer chain |
| 2-Amino-N-(4-chlorophenyl)-... (6) | 4-Chlorophenyl | Amino | Aromatic substituent increases steric bulk |
| 2-(3-Carbamoylpiperidin-1-yl)-N-(4-chlorophenyl)... (8l) | 4-Chlorophenyl | 3-Carbamoylpiperidin-1-yl | Cyclic amine improves solubility |
| 2-Acetamido-N-[4-(thiazol-2-ylsulfamoyl)phenyl]-... (28) | 4-(Thiazol-2-ylsulfamoyl)phenyl | Acetamido | Sulfonamide and thiazole enhance polarity |
Key Observations :
- Substituent Flexibility: The target compound’s isobutyl group is less polar than the pyridin-2-ylamino (22) or thiazole-based (28) substituents, favoring lipophilicity over hydrogen-bonding capacity .
- Synthetic Accessibility : The isobutyl chain simplifies synthesis compared to multi-step modifications required for sulfonamide or piperidine derivatives (e.g., 8l, 28) .
Key Observations :
- Kinase Inhibition: Compound 22’s pyridin-2-ylamino group likely engages in π-π stacking with BRAFV600E’s hydrophobic pocket, a feature absent in the target compound’s isobutyl group. This suggests the target may exhibit weaker kinase inhibition but better cell penetration .
- Solubility vs. Bioactivity : Piperidine-substituted analogs (8l) achieve high purity (99.9%) and solubility, whereas the isobutyl group may reduce aqueous solubility but enhance blood-brain barrier penetration .
Table 3: Physicochemical Properties
| Compound | Melting Point (°C) | HPLC Retention Time (min) | Purity (%) |
|---|---|---|---|
| 22 | >200 | 7.03 (301 nm) | 96.5 |
| 8l | N/A | 5.54 (254 nm) | 99.9 |
| 28 | 180–182 (dec.) | 5.93 (306 nm) | 95.5 |
Key Observations :
- Melting Points : The target compound’s isobutyl group may lower the melting point compared to aromatic analogs (e.g., 22, >200°C) due to reduced crystallinity .
- Purity : Analogs with cyclic amines (8l) achieve higher purity (~99.9%) than sulfonamide derivatives (28, 95.5%), suggesting simpler purification for the target compound .
Biological Activity
2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis of this compound
The synthesis of 2-amino derivatives of benzo[d]thiazole typically involves multi-step chemical processes that can include cyclization and various substitution reactions. For instance, the compound can be synthesized through the reaction of 4-aminobenzoic acid with isobutyl isothiocyanate under specific conditions, leading to the formation of the thiazole ring and subsequent carboxamide functionalization .
Antitumor Activity
Research indicates that 2-amino derivatives of benzo[d]thiazole exhibit potent antitumor properties. For example, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers. The IC50 values for these compounds range from 0.315 to 2.66 μM, demonstrating their efficacy in inhibiting tumor cell proliferation .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 0.315 |
| Compound A | HepG2 | 1.08 |
| Compound B | HCT-116 | 0.173 |
The antitumor activity is often attributed to the inhibition of key kinases involved in tumor growth and survival pathways. For instance, studies have shown that similar compounds inhibit tyrosine kinases such as EGFR and VEGFR-2, which are critical in cancer progression . The binding affinity for these targets can be enhanced by specific substituents on the phenyl ring, as demonstrated in structure-activity relationship studies.
Case Studies
- In Vivo Efficacy : In an MC38 xenograft model, treatment with a closely related compound reduced tumor growth by approximately 62% at a dose of 200 mg/kg, indicating strong in vivo antitumor efficacy .
- Kinase Inhibition : A study highlighted a derivative with IC50 values against CSF1R kinase at 1.4 nM, showcasing its potential as a targeted therapy for tumors that express this receptor .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the thiazole ring and the benzene moiety significantly influence biological activity:
- Substitution Patterns : The presence of electron-donating groups at specific positions on the phenyl ring enhances cytotoxicity.
- Functional Groups : The introduction of carboxamide groups has been correlated with increased potency against cancer cell lines, emphasizing the importance of functional group positioning in drug design .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-amino-N-isobutylbenzo[d]thiazole-6-carboxamide?
- Methodology : Use carbodiimide coupling agents (e.g., EEDQ) in dimethylformamide (DMF) to conjugate the benzothiazole core with the isobutylamine moiety. Purify via column chromatography (e.g., DCM:MeOH gradients) and confirm purity by HPLC (>96%) and HRMS for mass validation .
- Key Data : Typical yields range from 45% to 70%, depending on substituents. For example, N-benzyl analogs achieve ~70% yield .
Q. How is structural characterization performed for this compound?
- Methodology : Employ -NMR (400 MHz, DMSO-) to confirm aromatic protons (δ 7.3–8.5 ppm) and alkyl chain integration (e.g., isobutyl δ 2.5–3.5 ppm). -NMR identifies carbonyl (165–170 ppm) and thiazole carbons (120–130 ppm). HRMS validates the molecular ion ([M+H]) with <1 ppm error .
Q. What in vitro assays are used to assess antiparasitic activity?
- Methodology : Test against Trypanosoma brucei and Leishmania infantum amastigotes using resazurin-based viability assays. Calculate EC values (e.g., 7.0 µM for T. brucei) and compare with reference drugs like methotrexate. Combine with Pteridine Reductase-1 (PTR1) enzymatic assays (IC = 0.35 µM) to confirm target engagement .
Advanced Research Questions
Q. How does structural modification of the carboxamide substituent impact bioactivity?
- Methodology : Synthesize analogs with varied substituents (e.g., dichlorobenzyl, cyanobenzyl) and evaluate SAR. For instance, 4-cyanobenzyl derivatives show improved lipophilicity (logP = 5.39) but reduced solubility, while trimethoxybenzyl groups enhance PTR1 inhibition (IC = 0.28 µM) .
- Data Contradiction : Bulky substituents (e.g., benzhydryl) may reduce cell permeability despite strong enzyme binding, highlighting the need for balanced hydrophobicity .
Q. What mechanisms explain synergistic effects with methotrexate in T. brucei?
- Methodology : Perform combination index (CI) assays and metabolomic profiling. The compound potentiates methotrexate (Potentiating Index = 1.2–2.7) by dual-targeting PTR1 and dihydrofolate reductase (DHFR), disrupting folate metabolism .
Q. How can pharmacokinetic properties be optimized for in vivo efficacy?
- Methodology : Formulate with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility and oral bioavailability. Pharmacokinetic studies in rodents show a 3-fold increase in AUC compared to free compound, enabling progression to murine models of trypanosomiasis .
Q. What computational approaches support rational design of derivatives?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to model interactions with PTR1’s active site. Key residues (e.g., Arg 14, Tyr 194) form hydrogen bonds with the carboxamide and thiazole groups. MD simulations predict stability of binding poses over 100 ns .
Data Interpretation and Conflict Resolution
Q. How to resolve discrepancies between enzymatic IC and cellular EC?
- Analysis : Poor correlation may arise from off-target effects or differential cell permeability. Use fluorescent probes (e.g., Cy5-labeled analogs) to quantify intracellular accumulation. For example, 4c shows 50% lower cellular uptake than 4d despite similar enzyme binding, explaining higher EC .
Q. Why do some derivatives exhibit cytotoxicity in mammalian cells?
- Analysis : Screen against human fibroblasts (e.g., HEK293) to assess selectivity. Electrophilic substituents (e.g., chloro groups) may react with glutathione, inducing oxidative stress. Mitigate by introducing electron-donating groups (e.g., methoxy) or reducing logP .
Tables for Key Data
| Derivative | Substituent | PTR1 IC (µM) | T. brucei EC (µM) | LogP |
|---|---|---|---|---|
| 4c (Isobutyl) | N-isobutyl | 0.35 | 7.0 | 6.27 |
| 4d (3,4-Dichlorobenzyl) | 3,4-Cl-benzyl | 0.28 | 4.2 | 7.16 |
| 4e (4-Cyanobenzyl) | 4-CN-benzyl | 1.9 | 9.8 | 5.39 |
Data from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
